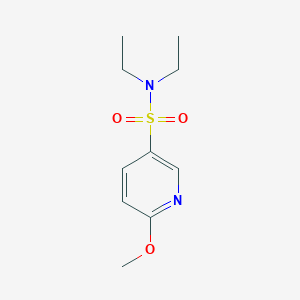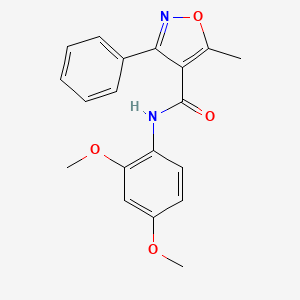
N,N-diethyl-6-methoxy-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-6-methoxy-3-pyridinesulfonamide, also known as Dimesna, is a sulfhydryl compound that has been widely used in scientific research. It is a water-soluble derivative of mesna, which is a thiol-containing compound used as a protective agent against the toxic effects of chemotherapy drugs. Dimesna has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the laboratory setting.
Wirkmechanismus
The mechanism of action of N,N-diethyl-6-methoxy-3-pyridinesulfonamide is not fully understood. It is thought to act as a thiol-containing compound, which allows it to react with free radicals and other reactive species in solution. This compound has also been shown to have the ability to bind to metal ions, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, this compound has been shown to have a protective effect on the liver, which may make it useful in the treatment of liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,N-diethyl-6-methoxy-3-pyridinesulfonamide in laboratory experiments include its water solubility, its ability to act as an antioxidant and chelating agent, and its relatively simple synthesis method. However, there are also limitations to its use. This compound can be unstable in solution, particularly at high pH values. Additionally, its effects on cellular function may be dependent on the concentration used, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the use of N,N-diethyl-6-methoxy-3-pyridinesulfonamide in scientific research. One area of interest is the study of its effects on cellular signaling pathways, particularly those involved in inflammation and oxidative stress. Additionally, this compound may have potential as a therapeutic agent for the treatment of liver disease and other conditions associated with oxidative stress. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine and health.
Synthesemethoden
The synthesis of N,N-diethyl-6-methoxy-3-pyridinesulfonamide involves the reaction of 2-chloro-6-methoxypyridine with diethylamine and sodium sulfite. The resulting product is then treated with hydrochloric acid to form this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting using standard techniques.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-6-methoxy-3-pyridinesulfonamide has been used in scientific research for a variety of applications. It has been shown to have antioxidant properties, which make it useful in the study of oxidative stress and its effects on cellular function. This compound has also been used as a chelating agent, which allows it to bind to metal ions and remove them from solution. This property has been used in the study of heavy metal toxicity and the effects of metal ions on cellular function.
Eigenschaften
IUPAC Name |
N,N-diethyl-6-methoxypyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-4-12(5-2)16(13,14)9-6-7-10(15-3)11-8-9/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXBDMBBAXLKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)


![5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5773659.png)





![2-(2-furyl)-3-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B5773687.png)


